molecular formula C8H6N4O4 B13114854 [5,5'-Bipyrimidine]-2,2',4,4'(1H,1'H,3H,3'H)-tetrone CAS No. 1758-93-6

[5,5'-Bipyrimidine]-2,2',4,4'(1H,1'H,3H,3'H)-tetrone

Cat. No.: B13114854
CAS No.: 1758-93-6
M. Wt: 222.16 g/mol
InChI Key: CICTZEZHJHQMBT-UHFFFAOYSA-N
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Description

[5,5’-Bipyrimidine]-2,2’,4,4’(1H,1’H,3H,3’H)-tetraone is a heterocyclic compound that features two pyrimidine rings connected by a single bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5,5’-Bipyrimidine]-2,2’,4,4’(1H,1’H,3H,3’H)-tetraone typically involves multi-component cascade reactions. One such method involves the reaction of 3-formylchromones, ethyl 2-(pyridine-2-yl)acetate derivatives, and amidine hydrochlorides in the presence of a base like cesium carbonate (Cs2CO3) in solvents such as acetonitrile or dimethylformamide (DMF). This reaction proceeds through a series of bond formations and cleavages to yield the desired bipyrimidine derivatives .

Industrial Production Methods

Industrial production methods for [5,5’-Bipyrimidine]-2,2’,4,4’(1H,1’H,3H,3’H)-tetraone are not well-documented in the literature. the principles of multi-component reactions and the use of scalable solvents and reagents suggest that similar synthetic routes could be adapted for large-scale production.

Chemical Reactions Analysis

Types of Reactions

[5,5’-Bipyrimidine]-2,2’,4,4’(1H,1’H,3H,3’H)-tetraone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its electronic properties.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction could produce more electron-rich forms of the compound.

Scientific Research Applications

[5,5’-Bipyrimidine]-2,2’,4,4’(1H,1’H,3H,3’H)-tetraone has several scientific research applications:

Mechanism of Action

The mechanism by which [5,5’-Bipyrimidine]-2,2’,4,4’(1H,1’H,3H,3’H)-tetraone exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, influencing the activity of these targets. Pathways involved may include inhibition or activation of enzymatic reactions, modulation of receptor activity, or interference with nucleic acid functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[5,5’-Bipyrimidine]-2,2’,4,4’(1H,1’H,3H,3’H)-tetraone is unique due to its specific arrangement of pyrimidine rings and the potential for diverse chemical modifications. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

1758-93-6

Molecular Formula

C8H6N4O4

Molecular Weight

222.16 g/mol

IUPAC Name

5-(2,4-dioxo-1H-pyrimidin-5-yl)-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C8H6N4O4/c13-5-3(1-9-7(15)11-5)4-2-10-8(16)12-6(4)14/h1-2H,(H2,9,11,13,15)(H2,10,12,14,16)

InChI Key

CICTZEZHJHQMBT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)NC(=O)N1)C2=CNC(=O)NC2=O

Origin of Product

United States

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